Ethyl imidazo[1,5-a]pyridine-8-carboxylate
CAS No.: 697739-12-1
Cat. No.: VC2724247
Molecular Formula: C10H10N2O2
Molecular Weight: 190.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 697739-12-1 |
|---|---|
| Molecular Formula | C10H10N2O2 |
| Molecular Weight | 190.2 g/mol |
| IUPAC Name | ethyl imidazo[1,5-a]pyridine-8-carboxylate |
| Standard InChI | InChI=1S/C10H10N2O2/c1-2-14-10(13)8-4-3-5-12-7-11-6-9(8)12/h3-7H,2H2,1H3 |
| Standard InChI Key | IZZCPMXJHNYFKD-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=CN2C1=CN=C2 |
| Canonical SMILES | CCOC(=O)C1=CC=CN2C1=CN=C2 |
Introduction
Ethyl imidazo[1,5-a]pyridine-8-carboxylate is a heterocyclic compound belonging to the imidazo[1,5-a]pyridine family. It is characterized by a pyridine ring fused to an imidazole ring with an ethyl ester group attached at the 8-position, contributing to its chemical reactivity. This compound has garnered attention for its potential applications in medicinal chemistry and materials science due to its unique structural properties .
Synthesis Methods
The synthesis of ethyl imidazo[1,5-a]pyridine-8-carboxylate involves several methodologies:
-
Formic-Acetic Anhydride Method: This method involves mixing acetic anhydride and formic acid at elevated temperatures, followed by the addition of ethyl 2-(aminomethyl)-3-pyridinecarboxylate hydrochloride. The reaction mixture is then neutralized and purified through column chromatography, yielding the compound with a reported yield of 56% .
-
Magnesium Nitride-Catalyzed Synthesis: Although not specifically detailed for ethyl imidazo[1,5-a]pyridine-8-carboxylate, magnesium nitride can be used as a catalyst in ethanol-water mixtures for similar imidazo[1,5-a]pyridine derivatives, achieving high yields through one-pot reactions.
Applications and Research Findings
Ethyl imidazo[1,5-a]pyridine-8-carboxylate and its derivatives have been explored for various applications:
-
Medicinal Chemistry: These compounds are being studied for their potential in drug development, particularly in targeting neurological disorders due to their ability to interact with specific receptors in the brain .
-
Materials Science: The unique structural properties of these compounds make them suitable for developing materials with enhanced thermal stability and mechanical properties .
-
Luminescent Properties: Imidazo[1,5-a]pyridine derivatives are known for their luminescent properties, making them useful in optoelectronic applications .
Analytical Techniques
The identity and purity of ethyl imidazo[1,5-a]pyridine-8-carboxylate can be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for determining the molecular structure and confirming the presence of specific functional groups.
-
Infrared (IR) Spectroscopy: Helps in identifying functional groups based on their absorption patterns.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation patterns of the compound .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume